molecular formula C22H37N5O2 B14278596 1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- CAS No. 128941-11-7

1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy-

Cat. No.: B14278596
CAS No.: 128941-11-7
M. Wt: 403.6 g/mol
InChI Key: LEAUOZFNUKROIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- typically involves multi-step organic reactionsCommon reagents used in these reactions include indole derivatives, amines, and various coupling agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, amines, and carbonyl compounds .

Scientific Research Applications

1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the indole core can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-3-propanamide, N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-alpha-hydroxy-
  • 1H-Indole-3-propanamide, N-(3-((5-((2-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy-

Uniqueness

1H-Indole-3-propanamide, N-(3-((5-((3-aminopropyl)amino)pentyl)amino)propyl)-alpha-hydroxy- is unique due to its specific arrangement of amine groups and the presence of the hydroxy group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

128941-11-7

Molecular Formula

C22H37N5O2

Molecular Weight

403.6 g/mol

IUPAC Name

N-[3-[5-(3-aminopropylamino)pentylamino]propyl]-2-hydroxy-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C22H37N5O2/c23-10-6-13-24-11-4-1-5-12-25-14-7-15-26-22(29)21(28)16-18-17-27-20-9-3-2-8-19(18)20/h2-3,8-9,17,21,24-25,27-28H,1,4-7,10-16,23H2,(H,26,29)

InChI Key

LEAUOZFNUKROIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCCNCCCCCNCCCN)O

Origin of Product

United States

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